![molecular formula C19H20N4O5S2 B2725491 N,N-dimethyl-4-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851802-54-5](/img/structure/B2725491.png)
N,N-dimethyl-4-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin et al. (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Sulfa drug derivatives, including those with benzenesulfonamide groups, have been synthesized and evaluated for their enzyme inhibitory activities. Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, evaluating their effects on various enzyme activities, indicating potential therapeutic applications (Alyar et al., 2019).
Fluorescent Probe Development
Wang et al. (2012) designed a reaction-based fluorescent probe incorporating benzenesulfonamide for the selective discrimination of thiophenols over aliphatic thiols. This work highlights the application of benzenesulfonamide derivatives in developing sensitive and selective detection techniques for chemical, biological, and environmental sciences (Wang et al., 2012).
Inhibitors of Kynurenine 3-Hydroxylase
Research by Röver et al. (1997) focuses on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme relevant in the kynurenine pathway. The inhibition of this pathway has implications in treating neurological conditions and exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Solid-Phase Synthesis Applications
Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides in solid-phase synthesis, highlighting their utility in generating diverse privileged scaffolds through different chemical transformations. This demonstrates the versatility of benzenesulfonamide derivatives in synthesizing complex molecules (Fülöpová & Soural, 2015).
Antimicrobial and Enzyme Inhibitory Activities
Alyar et al. (2018) synthesized new Schiff bases and their metal complexes from sulfamethoxazole and sulfisoxazole, characterizing them for antimicrobial activities and as inhibitors of carbonic anhydrase enzymes. This research underscores the potential of benzenesulfonamide derivatives in developing antimicrobial agents and enzyme inhibitors (Alyar et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-4-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-21(2)30(27,28)17-9-5-15(6-10-17)18(24)22-12-11-20-19(22)29-13-14-3-7-16(8-4-14)23(25)26/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGYOIIEDMDQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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